フルフェナム酸
概要
説明
フルフェナム酸は、アントラニル酸誘導体(またはフェナメート)クラスに属する非ステロイド性抗炎症薬(NSAID)です。鎮痛、抗炎症、解熱作用で知られています。 フルフェナム酸は、筋骨格系および関節の障害に関連する痛みを緩和するために使用され、経口および局所的に投与されます .
製法
合成経路および反応条件
フルフェナム酸の製法は、通常、ウルマン反応と呼ばれるジアリールとハロゲン化芳香族炭化水素のカップリング反応を伴います。このプロセスには、以下の手順が含まれます。
反応混合物の調製: 反応槽にジメチルホルムアミド(DMF)、o-クロロ安息香酸、ソーダ灰を入れて攪拌し、第1混合物を得る。
加熱および脱水: 第1混合物を加熱し、トルエンを加えた後、加熱および脱水する。
試薬の添加: 反応槽にm-アミノベンゾトリフルオリド、銅粉末、塩化第一銅を加えて攪拌し、第2混合物を得て、第2混合物を加熱および脱水する。
蒸留: 脱水後にトルエンを蒸留し、水を添加して水蒸気蒸留を行う。
還流および蒸留: 水蒸気蒸留が完了した後、m-アミノトリフルオロトルエンを還流および蒸留する.
工業生産方法
工業的な環境では、フルフェナム酸の製法は、銅粉末と塩化第一銅を含む高効率のウルマン反応複合触媒系を使用します。 この方法は、温和な反応条件、活性官能基との適合性、反応収率の向上、反応時間の短縮、およびエネルギー消費量の削減を提供します .
科学的研究の応用
Flufenamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on ion channels and cellular signaling pathways.
Medicine: Used to treat rheumatoid arthritis, osteoarthritis, and other inflammation-related diseases.
Industry: Used in the development of new pharmaceuticals and as a standard for analytical methods .
作用機序
フルフェナム酸は、損傷部位におけるプロスタグランジンの合成と放出を阻害することで効果を発揮します。プロスタグランジンは、痛みを引き起こし、他の鎮痛薬の作用を増幅する役割を担っています。 フルフェナム酸は、カルシウム活性化塩化物チャネル(CaCCs)を阻害し、TRPC6チャネルを通る電流を増加させる一方、TRPC3およびTRPC7チャネルを通る電流を阻害します . この阻害は、炎症、痛み、発熱を軽減します .
生化学分析
Biochemical Properties
Flufenamic acid is a non-steroidal anti-inflammatory agent that inhibits cyclooxygenase (COX), activates AMPK, and also modulates ion channels . It blocks chloride channels and L-type Ca2+ channels, and modulates non-selective cation channels (NSC), activating K+ channels .
Cellular Effects
Flufenamic acid has been proven effective in treating rheumatoid arthritis, osteoarthritis, and various inflammation-related diseases . It influences cell function by preventing the formation of prostaglandins .
Molecular Mechanism
Flufenamic acid exerts its effects at the molecular level by binding to and reducing the activity of prostaglandin F synthase and activating TRPC6 . It is also known to interact with the androgen receptor and peroxisome proliferator-activated receptors alpha and gamma .
Temporal Effects in Laboratory Settings
It is known that flufenamic acid is extensively protein-bound and undergoes hydroxylation and glucuronidation metabolism .
Dosage Effects in Animal Models
It is known that flufenamic acid is used to relieve pain associated with rheumatoid diseases .
Metabolic Pathways
Flufenamic acid is involved in the cyclooxygenase (COX) metabolic pathway . It inhibits COX, preventing the formation of prostaglandins .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of flufenamic acid typically involves the Ullmann reaction, which is a coupling reaction of diaryl and halogenated aromatic hydrocarbons. The process includes the following steps:
Reaction Mixture Preparation: Pressing dimethylformamide (DMF), o-chlorobenzoic acid, and soda ash into a reaction tank and stirring to obtain a first mixture.
Heating and Dehydration: Heating the first mixture and pressing toluene, followed by heating and dehydrating.
Addition of Reagents: Adding m-amino benzotrifluoride, copper powder, and cuprous chloride into the reaction tank, stirring to obtain a second mixture, and heating and dehydrating the second mixture.
Distillation: Distilling toluene after dehydration and adding water for steam distillation.
Refluxing and Distillation: Refluxing and distilling the m-amino trifluorotoluene after the steam distillation is finished.
Industrial Production Methods
In industrial settings, the preparation of flufenamic acid involves the use of a high-efficiency Ullmann reaction composite catalyst system, which includes copper powder and cuprous chloride. This method offers mild reaction conditions, compatibility with active functional groups, improved reaction yield, shortened reaction time, and reduced energy consumption .
化学反応の分析
反応の種類
フルフェナム酸は、次のようなさまざまな化学反応を起こします。
還元: 酸素の除去または水素の添加を伴います。
置換: 1つの原子または原子団を別の原子または原子団に置き換えることを伴います。
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウム(KMnO₄)と過酸化水素(H₂O₂)などがあります。
還元: 一般的な試薬には、水素化アルミニウムリチウム(LiAlH₄)と水素化ホウ素ナトリウム(NaBH₄)などがあります。
置換: 一般的な試薬には、ハロゲン(例:塩素、臭素)や求核剤(例:水酸化物イオン)などがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はカルボン酸を生じ、還元はアルコールを生じます。 置換反応は、さまざまな置換された芳香族化合物の生成につながる可能性があります .
科学研究への応用
フルフェナム酸は、次のような幅広い科学研究への応用を持っています。
類似化合物との比較
フルフェナム酸は、次のような他のフェナメートと比較されます。
- メフェナム酸
- メクロフェナム酸
- フシジン酸
独自性
フルフェナム酸は、トリフルオロメチル基を含むユニークな化学構造により際立っています。この基は、多くの場合、薬物の薬物動態とバイオアベイラビリティを向上させます。 さらに、フルフェナム酸は、他の低分子医薬品化合物とは異なり、複数の多形を持つことが特徴です .
類似化合物
- メフェナム酸 : 似たような抗炎症作用を持つもう1つのフェナメートです。
- メクロフェナム酸 : 強力な抗炎症作用で知られています。
- フシジン酸 : フルフェナム酸と同様に、SARS-CoV-2の複製阻害剤として特定されています .
フルフェナム酸のユニークな特性と幅広い応用は、科学研究と医学において貴重な化合物となっています。
特性
IUPAC Name |
2-[3-(trifluoromethyl)anilino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEPZBJOKDYZAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023063 | |
Record name | Flufenamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855855 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Flufenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
530-78-9 | |
Record name | Flufenamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flufenamic acid [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flufenamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02266 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | flufenamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | flufenamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | flufenamic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82699 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flufenamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Flufenamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.723 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUFENAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60GCX7Y6BH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。